N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features two pyrazole rings connected via a methylene bridge, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, followed by functionalization steps to introduce the desired substituents . One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.
Dipyrone: A pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1006440-09-0 |
---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-9(7-12-15(8)3)6-11-10-4-5-14(2)13-10/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
FYCKBZFKAXGVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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